Scientific Field: Electrochemistry, Energy Storage
Summary of Application: The compound is used as a flame retardant additive in lithium-ion batteries (LIBs). The safety concerns caused by the failure of LIBs cannot be ignored. Therefore, it is necessary to obtain a safer electrolyte by modification .
Methods of Application: A significant flame retardant (FR) additive, tris (2,2,2-trifluoroethyl) phosphite (TTFP), is used to suppress lithium-ion battery fires or even explosions and maintain typical battery performance. The performance of the electrolyte was tested by differential scanning calorimetry and thermogravimetric analyzer, and the electrolysis was examined on liquid flash point (FP), self-extinguishing time (SET), and conductivity .
Results or Outcomes: During the heating process, adding TTFP to the electrolyte effectively delayed the exothermic peak, reduced the amount of heat, improved the FP, and curtailed the SET. The hazard degree of the electrolyte under high-temperature environment was much lower than before adding the additives .
Scientific Field: Material Science, Electrochemistry
Summary of Application: The compound is used to understand additive/cathode interactions in lithium-ion batteries .
Methods of Application: A case of the tris(2,2,2-trifluoroethyl)phosphite (TTFP) additive is presented where its decomposition behavior was investigated at 4.6 V vs. Li/Li + in a Li 4 Ti 5 O 12 (LTO)/Li 1.03 (Ni 0.5 Mn 0.3 Co 0.2) 0.97 O 2 (NMC532) cell .
Results or Outcomes: Rather, the majority of the TTFP forms stable, free tris (2,2,2-trifluoroethyl)phosphate (TTFPa) molecules by removing O atoms from the charged NMC cathode surface, some of which then further react with the electrolyte solvents and stay in solution .
Scientific Field: Organic Chemistry, Catalysis
Summary of Application: Imidazolidin-2-ones and its analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles .
Methods of Application: Various catalytic strategies have been developed to access imidazolidin-2-ones and benzimidazolidin-2-ones. These include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion .
Results or Outcomes: The development of these catalytic strategies has led to more efficient and sustainable methods for the synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones .
Scientific Field: Pharmaceutical Chemistry
Summary of Application: Imidazole heterocycles containing oxygen or sulfur heteroatoms are of considerable pharmaceutical interest . Substituted imidazolidine-2-thiones and imidazole-2-thiones display remarkable biological activities .
Methods of Application: Various synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives have been developed over the years .
Results or Outcomes: These derivatives have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth . Some of the chiral imidazolidine-2-thione N-and C-nucleoside were reported as precursors for the synthesis of azidonucleosides and fluoronucleosides known for their anti-AIDS activity .
Scientific Field: Pharmaceutical Chemistry, Agricultural Chemistry
Summary of Application: (4 H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
Methods of Application: Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .
Results or Outcomes: This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of natural products, medicine, and agriculture .
3-(2,2,2-Trifluoroethyl)imidazolidin-4-one is an organic compound characterized by the presence of a trifluoroethyl group attached to an imidazolidinone ring. It has the molecular formula CHFNO and a molecular weight of 183.13 g/mol. This compound is notable for its unique structural features, particularly the trifluoroethyl substituent, which imparts distinct physicochemical properties such as increased lipophilicity and potential metabolic stability. The imidazolidinone structure contributes to its reactivity and biological activity, making it a subject of interest in various fields of research.
The biological activity of 3-(2,2,2-trifluoroethyl)imidazolidin-4-one is influenced by its structural features. The trifluoroethyl group enhances the compound's lipophilicity, facilitating interactions with lipid membranes and proteins. This interaction can modulate various biochemical pathways, potentially influencing cellular processes such as enzyme activity and receptor binding. Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial and anti-inflammatory properties .
The synthesis of 3-(2,2,2-trifluoroethyl)imidazolidin-4-one typically involves the reaction of 2,2,2-trifluoroethylamine with suitable imidazolidinone precursors under controlled conditions. A common method includes:
3-(2,2,2-Trifluoroethyl)imidazolidin-4-one has potential applications in various fields:
Studies on the interactions of 3-(2,2,2-trifluoroethyl)imidazolidin-4-one with biological molecules suggest that it may influence enzyme activity and receptor interactions. The trifluoroethyl group enhances binding affinity to lipid membranes and proteins, which could lead to alterations in cellular signaling pathways. Further research is needed to elucidate specific molecular targets and mechanisms of action .
Several compounds share structural similarities with 3-(2,2,2-trifluoroethyl)imidazolidin-4-one. Here are some examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Amino-3-(2,2,2-trifluoromethyl)imidazolidin-4-one | Trifluoromethyl group instead of trifluoroethyl | Different chemical reactivity due to the size of substituent |
1-Amino-3-(2,2,2-trifluoroethyl)pyrrolidin-4-one | Pyrrolidinone ring instead of imidazolidinone | Variations in reactivity and applications |
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol | Cyclobutanol ring structure | Distinct physicochemical properties influenced by cyclobutane |
The uniqueness of 3-(2,2,2-trifluoroethyl)imidazolidin-4-one lies in its specific combination of functional groups and ring structure that confer distinct chemical and biological properties compared to these similar compounds.